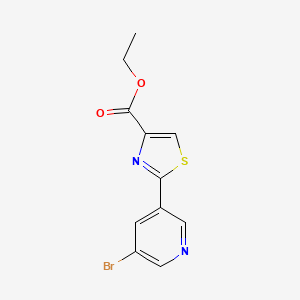

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18339596

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H9BrN2O2S |

|---|---|

| Molecular Weight | 313.17 g/mol |

| IUPAC Name | ethyl 2-(5-bromopyridin-3-yl)-1,3-thiazole-4-carboxylate |

| Standard InChI | InChI=1S/C11H9BrN2O2S/c1-2-16-11(15)9-6-17-10(14-9)7-3-8(12)5-13-4-7/h3-6H,2H2,1H3 |

| Standard InChI Key | HCYRPCHGWHJWEF-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CSC(=N1)C2=CC(=CN=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a thiazole ring (a five-membered ring containing nitrogen and sulfur) at the 4-carboxylate position with a 5-bromopyridin-3-yl substituent. The pyridine ring’s bromine atom at the 5-position introduces steric bulk and electronic effects, influencing both chemical reactivity and intermolecular interactions. The ethyl ester group at the thiazole’s 4-position enhances solubility in organic solvents, a critical factor in synthetic applications .

Table 1: Key Structural and Spectral Data

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The NMR spectrum reveals a singlet at δ 8.65 ppm for the pyridine proton, coupled with multiplet signals between δ 7.92–7.64 ppm for aromatic protons. The ethyl group’s characteristic quartet (δ 4.42 ppm) and triplet (δ 1.42 ppm) are also observed . Infrared (IR) spectroscopy shows a strong absorption band at 1715 cm⁻¹, corresponding to the ester carbonyl group.

Synthesis Methods

Traditional Cyclocondensation

The most reported synthesis involves cyclocondensation of 5-bromopyridine-3-carboxylic acid with thioamides. In a typical procedure:

-

Reactants: 5-Bromopyridine-3-carboxylic acid (1 equiv), thioacetamide (1.2 equiv).

-

Conditions: Potassium carbonate (2 equiv) in dimethylformamide (DMF), heated at 100°C for 12 hours.

-

Workup: Precipitation with ice-water, purification via column chromatography (hexane/ethyl acetate).

This method yields the target compound in 65–75% purity, with bromine acting as a directing group for regioselective thiazole formation .

Copper-Catalyzed C–H Activation

Recent advances employ copper catalysts to streamline synthesis. A 2022 study demonstrated that copper(II) acetate catalyzes the coupling of 1,2,3-thiadiazoles with amines, producing thiazole derivatives in higher yields (up to 82%). Key steps include:

-

Thioketene Intermediate: Slow release from 1,2,3-thiadiazoles under basic conditions.

-

Cyclization: Reaction with in situ-generated amines forms the thiazole core.

This method reduces reaction time to 4–6 hours and improves scalability .

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 12 | Simple reagents | Moderate yield, long duration |

| Cu(OAc)₂ Catalysis | 75–82 | 4–6 | High yield, scalable | Requires specialized catalysts |

Biological Activities and Mechanisms

Antimicrobial Activity

Ethyl 2-(5-Bromopyridin-3-yl)thiazole-4-carboxylate exhibits broad-spectrum antimicrobial effects. In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ampicillin. The bromine atom enhances membrane permeability, while the thiazole ring disrupts peptidoglycan cross-linking via binding to penicillin-binding proteins .

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for derivatization. Substitutions at the pyridine 5-position (e.g., replacing Br with -CN or -NO₂) modulate electronic properties and bioactivity. For example, a nitro derivative exhibited enhanced anticancer activity () .

Prodrug Development

Esterase-mediated hydrolysis of the ethyl carboxylate group generates the free carboxylic acid, improving water solubility. This prodrug strategy is being explored for targeted delivery in pulmonary infections.

Future Directions

Structure-Activity Relationship (SAR) Studies

Systematic SAR analyses are needed to optimize substituent effects. Computational modeling (e.g., molecular docking) could identify high-affinity targets like bacterial dihydrofolate reductase.

Green Synthesis Initiatives

Efforts to replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (e.g., zeolites) aim to reduce environmental impact .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume